molecular formula C10H19NO3 B1388524 (R)-N-Boc-3-Methylmorpholine CAS No. 1022093-98-6

(R)-N-Boc-3-Methylmorpholine

Cat. No.: B1388524
CAS No.: 1022093-98-6
M. Wt: 201.26 g/mol
InChI Key: LSDUBIYDVJGIQH-MRVPVSSYSA-N
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Description

®-N-Boc-3-Methylmorpholine is a chiral compound that belongs to the class of morpholine derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and a methyl group at the 3-position of the morpholine ring. This compound is widely used in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Boc-3-Methylmorpholine typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent under basic conditions.

    Introduction of the Methyl Group: The methyl group is introduced at the 3-position of the morpholine ring through a regioselective alkylation reaction using a methylating agent such as methyl iodide.

    Protection of the Nitrogen Atom:

Industrial Production Methods

In industrial settings, the production of ®-N-Boc-3-Methylmorpholine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-N-Boc-3-Methylmorpholine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be carried out to remove the Boc protecting group, typically using acidic conditions or catalytic hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atom or the 3-position of the morpholine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Acidic conditions (e.g., trifluoroacetic acid), catalytic hydrogenation.

    Substitution: Alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: N-oxides of ®-N-Boc-3-Methylmorpholine.

    Reduction: Deprotected morpholine derivatives.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

®-N-Boc-3-Methylmorpholine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the preparation of chiral intermediates for pharmaceuticals.

    Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a ligand in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.

    Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of ®-N-Boc-3-Methylmorpholine is primarily related to its role as a protecting group and a chiral auxiliary in organic synthesis. The Boc group protects the nitrogen atom from unwanted reactions, allowing selective transformations at other positions of the molecule. The chiral nature of the compound enables the synthesis of enantiomerically pure products, which is crucial in the development of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (S)-N-Boc-3-Methylmorpholine
  • N-Boc-3-Methylmorpholine (racemic mixture)
  • N-Boc-4-Methylmorpholine

Uniqueness

®-N-Boc-3-Methylmorpholine is unique due to its chiral nature, which allows for the synthesis of enantiomerically pure compounds. This is particularly important in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its chirality. The presence of the Boc protecting group also provides versatility in synthetic applications, enabling selective reactions and protecting sensitive functional groups.

Properties

IUPAC Name

tert-butyl (3R)-3-methylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-8-7-13-6-5-11(8)9(12)14-10(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDUBIYDVJGIQH-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COCCN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672097
Record name tert-Butyl (3R)-3-methylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1022093-98-6
Record name 1,1-Dimethylethyl (3R)-3-methyl-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1022093-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R)-3-methylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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